molecular formula C16H24N2O2 B5866529 N-tert-butyl-4-(morpholin-4-ylmethyl)benzamide

N-tert-butyl-4-(morpholin-4-ylmethyl)benzamide

Cat. No.: B5866529
M. Wt: 276.37 g/mol
InChI Key: UTZDIIAYZOKPIL-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(morpholin-4-ylmethyl)benzamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound features a benzamide core with a tert-butyl group and a morpholin-4-ylmethyl substituent, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(morpholin-4-ylmethyl)benzamide can be achieved through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature . This method yields N-tert-butyl amides in excellent isolated yields.

Another method involves the reaction of tert-butyl benzoate with nitriles, catalyzed by zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O) at 50°C under solvent-free conditions . This approach is efficient and mild, producing N-tert-butyl amides in high yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of catalyst and reaction conditions may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(morpholin-4-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the benzamide core.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(morpholin-4-ylmethyl)benzamide involves multiple pathways. It has been shown to inhibit the activity of histone deacetylases, which regulate gene expression and cell differentiation. Additionally, it activates the AMP-activated protein kinase pathway, which regulates energy metabolism and cell growth. The compound also inhibits the activity of protein kinase C, which plays a role in cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-4-(morpholin-4-ylmethyl)benzamide is unique due to its combination of a tert-butyl group and a morpholin-4-ylmethyl substituent

Properties

IUPAC Name

N-tert-butyl-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)17-15(19)14-6-4-13(5-7-14)12-18-8-10-20-11-9-18/h4-7H,8-12H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZDIIAYZOKPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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